

# Biotin-PEG11-oxyamine molecular weight and formula.

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## Compound of Interest

Compound Name: *Biotin-PEG11-oxyamine*

Cat. No.: *B1192312*

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## Technical Guide: Biotin-PEG11-oxyamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Biotin-PEG11-oxyamine** is a specialized biotinylation reagent designed for the selective labeling of molecules containing aldehyde or ketone functional groups. Its principal application lies in the field of glycobiology, where it is used to tag and subsequently study, isolate, or track glycoproteins, particularly on the surface of living cells.

The molecule consists of three key components: a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG) spacer (with 11 PEG units) to enhance water solubility and minimize steric hindrance, and a terminal oxyamine group that reacts specifically with aldehydes and ketones to form a stable oxime bond.<sup>[1][2]</sup> This specific reactivity allows for the targeted labeling of glycans after mild oxidation, providing a powerful tool for investigating the cellular surfaceome and the role of glycosylation in various biological processes, including cell signaling, cancer progression, and immune responses.<sup>[3][4][5]</sup>

### Physicochemical Properties

There are observed discrepancies in the reported molecular weight and chemical formula for **Biotin-PEG11-oxyamine**, which likely stem from whether the compound is supplied as the

hydrochloride (HCl) salt or the free amine. Users should consult their specific supplier's technical data sheet for precise values. Below is a summary of representative data.

Property	Value (HCl Salt)	Value (Free Amine/Alternative Salt)	Source
Chemical Formula	C <sub>34</sub> H <sub>67</sub> ClN <sub>4</sub> O <sub>14</sub> S	C <sub>34</sub> H <sub>66</sub> N <sub>4</sub> O <sub>14</sub> S	[6], MedKoo Biosciences; BroadPharm[7]
Molecular Weight	823.43 g/mol	787 g/mol	[6], MedKoo Biosciences; BroadPharm[7]
Spacer Arm Length	44.9 Å (38 atoms)	Not Specified	[1][2]
Purity	>97%	>95%	BroadPharm[7]; Creative Biolabs[8]
Storage Temperature	-20°C	-20°C	BroadPharm[7]; Creative Biolabs[8]
Solubility	Aqueous buffers, DMSO, DMF	Water, DCM, DMF	[1][2], BroadPharm

## Experimental Protocols

The following is a detailed protocol for the biotinylation of cell surface glycoproteins using a method adaptable for **Biotin-PEG11-oxyamine**, based on Periodate-Activated Ligation (PAL). [9]

## Materials

- Cells of interest in suspension or adherent culture
- Phosphate Buffered Saline (PBS), pH 7.4
- Sodium periodate (NaIO<sub>4</sub>)

- **Biotin-PEG11-oxyamine**
- Aniline (optional, as a catalyst)[9]
- Quenching solution (e.g., 1 mM glycerol or glycine in PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Streptavidin-conjugated beads (for enrichment)
- Wash buffers (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)

## Procedure

- Cell Preparation:
  - Harvest cells and wash twice with ice-cold PBS to remove any residual media.
  - Resuspend cells in ice-cold PBS at a concentration of  $1-10 \times 10^6$  cells/mL.
- Periodate Oxidation:
  - To the cell suspension, add a freshly prepared solution of sodium periodate to a final concentration of 1 mM.
  - Incubate on ice for 30 minutes in the dark. This step oxidizes the sialic acid residues on cell surface glycoproteins to generate aldehyde groups.[9]
- Quenching:
  - Stop the oxidation reaction by adding a quenching solution to a final concentration of 1 mM.
  - Incubate on ice for 10 minutes.
  - Wash the cells three times with ice-cold PBS to remove any residual periodate and quenching solution.

- Biotinylation Reaction:
  - Resuspend the oxidized cells in PBS (pH 6.7 for optimal oxime ligation).[9]
  - Add **Biotin-PEG11-oxyamine** to a final concentration of 100-250  $\mu$ M.[9]
  - (Optional) For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10 mM.[9]
  - Incubate at 4°C for 90 minutes with gentle rotation.[9]
- Washing:
  - Wash the cells three times with ice-cold PBS to remove unreacted **Biotin-PEG11-oxyamine**.
- Cell Lysis and Protein Enrichment:
  - Lyse the biotinylated cells using an appropriate lysis buffer.
  - Clarify the lysate by centrifugation to remove cellular debris.
  - Incubate the supernatant with streptavidin-conjugated beads to capture the biotinylated glycoproteins.
  - Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution and Downstream Analysis:
  - Elute the captured glycoproteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
  - The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.

## Signaling Pathways and Applications

The labeling of cell surface glycoproteins with **Biotin-PEG11-oxyamine** is a critical step in understanding their role in various signaling pathways. Altered glycosylation is a hallmark of many diseases, including cancer.[4][5]

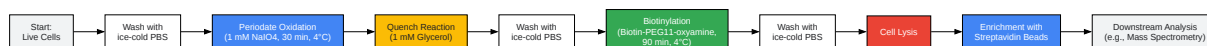
For example, aberrant glycosylation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), can impact ligand binding, receptor dimerization, and downstream signaling cascades that regulate cell proliferation, survival, and migration.[5] By using **Biotin-PEG11-oxyamine** to label and enrich cell surface glycoproteins, researchers can identify and quantify changes in the glycosylation patterns of specific signaling receptors in healthy versus diseased states.

This methodology can be applied to:

- Cancer Research: Identify cancer-specific cell surface glycoproteins as potential biomarkers for diagnosis and targeted therapies.[3][4]
- Immunology: Study the role of glycosylation in immune cell recognition, activation, and signaling.
- Neuroscience: Investigate the impact of glycosylation on neuronal development, synaptic function, and neurodegenerative diseases.

## Diagrams

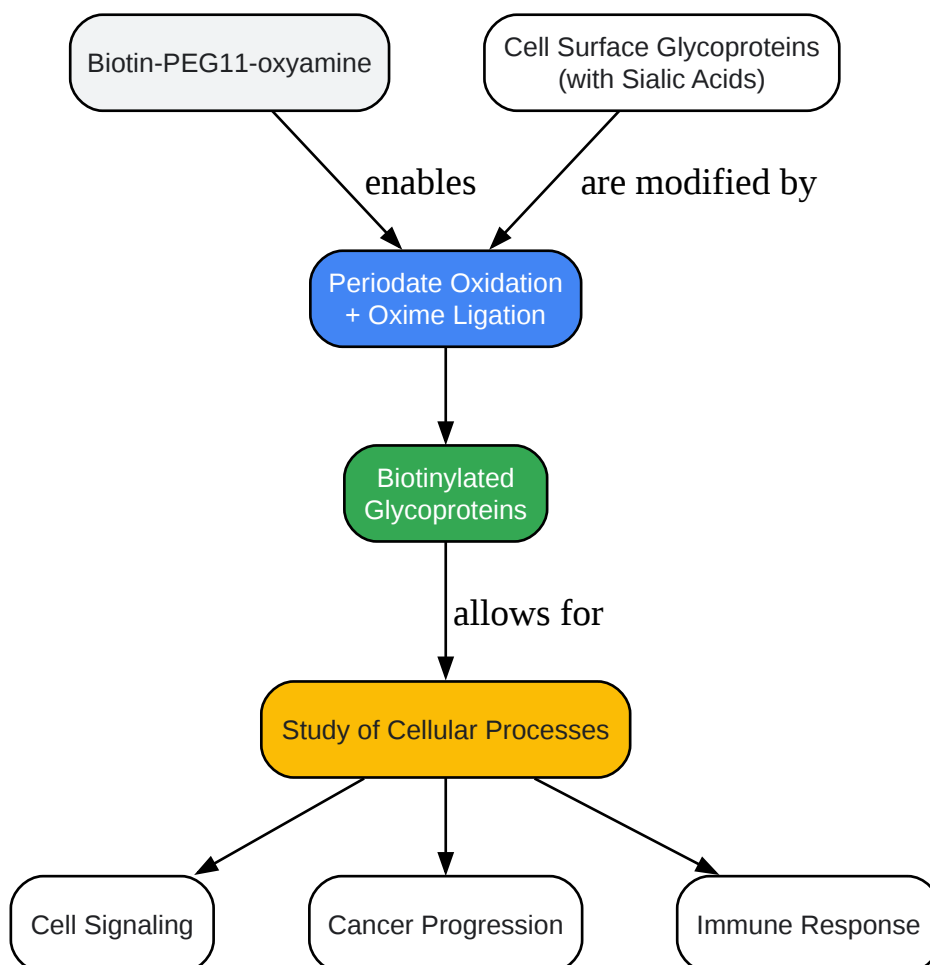
### Experimental Workflow for Cell Surface Glycoprotein Labeling



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Caption: Workflow for labeling and enrichment of cell surface glycoproteins.

## Logical Relationship of Biotin-PEG11-oxyamine Application



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